Perfluorobutyloxirane

Description

The exact mass of the compound Perfluorobutyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorobutyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorobutyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

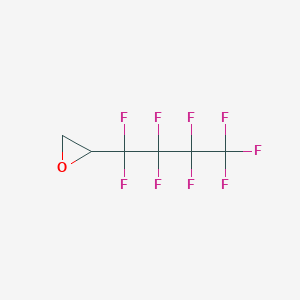

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O/c7-3(8,2-1-16-2)4(9,10)5(11,12)6(13,14)15/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHCBVYZWRKFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379702 | |

| Record name | Nonafluorobutylepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89807-87-4 | |

| Record name | Nonafluorobutylepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoro-3-(heptafluoropropyl)-1,2-propenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Perfluorobutyloxirane from Perfluoro-olefins

Abstract: This guide provides an in-depth technical overview for the synthesis of perfluorobutyloxirane, a key fluorinated epoxide, from its corresponding perfluoro-olefin precursors (octafluoro-1-butene or octafluoro-2-butene). Perfluorinated epoxides are critical building blocks in modern materials science and pharmaceutical development. However, their synthesis is non-trivial due to the unique electronic properties of perfluoroalkenes. This document elucidates the underlying chemical principles, details field-proven methodologies adapted from analogous compounds, and presents a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Importance of Perfluorinated Epoxides

Perfluorinated epoxides, or oxiranes, are highly valuable intermediates in fluorine chemistry. The most prominent member of this class, hexafluoropropylene oxide (HFPO), serves as a crucial monomer for producing perfluoropolyethers (PFPEs), high-performance lubricants, and fluorinated vinyl ethers.[1] The target molecule of this guide, perfluorobutyloxirane, offers a pathway to novel fluorinated structures with unique properties.

The synthesis of these epoxides presents a significant chemical challenge. Unlike their hydrocarbon counterparts, perfluoro-olefins possess a strongly electron-deficient carbon-carbon double bond due to the intense inductive effect of the fluorine atoms. This electronic nature renders them unreactive towards common electrophilic epoxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or trifluoroperacetic acid.[2] Consequently, successful epoxidation relies on fundamentally different strategies, primarily through nucleophilic attack.

This guide provides a detailed exploration of the most effective and widely documented method for this transformation: nucleophilic epoxidation using a hypochlorite-based system. While specific literature for perfluorobutyloxirane is sparse, the protocols detailed herein are adapted from robust and well-established procedures for analogous perfluoro-olefins, particularly hexafluoropropylene (HFP).[3][4]

Core Principles: The Mechanism of Nucleophilic Epoxidation

The key to epoxidizing an electron-poor alkene is to employ an oxygen-transfer agent that acts as a nucleophile. The reaction proceeds via a two-step mechanism involving the nucleophilic addition of an oxidant to the perfluoro-olefin, followed by intramolecular ring closure to form the oxirane ring.

The Ineffectiveness of Electrophilic Reagents

Standard epoxidation reagents (e.g., peroxy acids) are electrophilic; they seek out electron-rich double bonds to react with. The perfluoroalkene double bond is electron-poor and thus repels these agents, resulting in no reaction.[2]

The Nucleophilic Attack Pathway

The successful approach involves activating a nucleophilic oxygen species. Agents like sodium hypochlorite (NaOCl) or alkaline hydrogen peroxide provide the hypochlorite (OCl⁻) or hydroperoxide (OOH⁻) anion, respectively. These anions are sufficiently nucleophilic to attack one of the carbon atoms of the double bond.

The proposed mechanism is as follows:

-

Nucleophilic Addition: The hypochlorite ion (OCl⁻) attacks the β-carbon of the perfluoroalkene. This step is favored due to the electronic stabilization of the resulting carbanion intermediate.[5]

-

Intramolecular Substitution: The intermediate carbanion's lone pair then attacks the oxygen atom, displacing the chloride ion and forming the three-membered oxirane ring.

This mechanism is visually detailed in the diagram below.

Caption: General mechanism for nucleophilic epoxidation of a perfluoro-olefin.

The Role of Phase-Transfer Catalysis and Co-solvents

Perfluoro-olefins are highly nonpolar and immiscible with the aqueous solutions of oxidants like NaOCl. To overcome this phase barrier, the reaction is typically conducted as a two-phase system with vigorous stirring. The efficiency is greatly enhanced by adding a co-solvent like acetonitrile or a hydrofluoroether (HFE), which improves the mutual solubility of the reactants.[3][5] Phase-transfer catalysts (PTCs) such as quaternary ammonium salts can also be employed to transport the hypochlorite anion into the organic phase, further accelerating the reaction.[6]

Synthesis Methodology: An Adapted Protocol for Perfluorobutyloxirane

The following protocol is a self-validating system adapted from well-documented procedures for the epoxidation of hexafluoropropylene and other perfluoroalkenes.[3][6] It is designed to be a robust starting point for the synthesis of perfluorobutyloxirane from octafluorobutene.

Materials and Equipment

| Reagent / Material | Grade | Supplier Example | Notes |

| Octafluoro-1-butene (or -2-butene) | ≥98% | Fluorochemical Supplier | Gaseous, handle in a suitable pressure vessel. |

| Sodium Hypochlorite (NaOCl) | 10-15% aqueous solution | Sigma-Aldrich, Fisher | Commercial bleach, titrate to confirm concentration. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Standard Chemical Supplier | Acts as a co-solvent. |

| Quaternary Ammonium Salt (e.g., TOMAC) | ≥98% | Standard Chemical Supplier | Optional but recommended Phase-Transfer Catalyst. |

| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | For drying. |

| Equipment | |||

| High-pressure reactor (e.g., Parr) | Stainless steel or Hastelloy | Parr Instrument Co. | Must be equipped with gas inlet, pressure gauge, stirrer. |

| Low-temperature cooling bath | Capable of maintaining 0-20 °C. | ||

| Gas chromatography (GC) system | For monitoring reaction progress. | ||

| Distillation apparatus | For purification of the final product. |

Step-by-Step Experimental Protocol

Safety First: This reaction involves pressurized gas and corrosive materials. It must be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.

-

Charging Reagents:

-

To the reactor, add the aqueous sodium hypochlorite solution (e.g., 1.5-2.0 molar equivalents relative to the olefin).

-

Add acetonitrile as a co-solvent. A typical volume is 15-20% of the volume of the hypochlorite solution.[3]

-

If using, add the phase-transfer catalyst (e.g., 1-2 mol%).

-

Seal the reactor and cool the mixture to the desired reaction temperature (typically 0-20 °C) using an external cooling bath.

-

-

Olefin Addition:

-

Begin vigorous stirring of the aqueous mixture.

-

Slowly introduce the gaseous octafluorobutene into the reactor from a tared cylinder until the desired pressure or mass is reached (1.0 molar equivalent).

-

-

Reaction:

-

Maintain the reaction at the set temperature with vigorous stirring for 1-4 hours. The reaction is often rapid.[6][7]

-

Monitor the reaction progress by periodically taking samples from the organic phase (if possible) and analyzing by GC. A decrease in the olefin peak and the appearance of a new product peak will be observed.

-

-

Work-up and Isolation:

-

Once the reaction is complete (or has reached a plateau), stop the stirring and vent any unreacted octafluorobutene through a suitable trap or scrubber.

-

Transfer the biphasic reaction mixture to a separatory funnel.

-

Separate the lower fluorocarbon layer.

-

Wash the organic layer with water to remove residual salts and acetonitrile.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

The crude perfluorobutyloxirane can be purified by fractional distillation. Due to the likely low boiling point, a low-temperature distillation setup may be required.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for perfluorobutyloxirane synthesis.

Expected Outcomes & Data Analysis

Based on analogous reactions with HFP, the following outcomes can be anticipated.[6][7] Optimization will be necessary for the specific octafluorobutene isomer used.

| Parameter | Typical Range | Expected Outcome | Rationale / Notes |

| Temperature | 0 - 20 °C | Higher selectivity at lower T | Minimizes decomposition of product and oxidant. |

| NaOCl / Olefin Molar Ratio | 1.5:1 to 5:1 | >90% Conversion | Excess oxidant drives the reaction to completion. |

| Reaction Time | 0.5 - 4 hours | >95% Conversion | Reaction is typically fast with good mixing. |

| Product Selectivity | 70 - 85% | Major byproduct is often trifluoroacetyl fluoride (from HFP), expect analogous C2F5COF or CF3COCF3 from octafluorobutene. |

Potential Side Reactions: The primary side reactions involve the decomposition of the perfluoro-olefin or the resulting epoxide under basic conditions, which can lead to the formation of perfluoroacyl fluorides and other cleavage products.[1][5] Careful control of temperature and reaction time is crucial to maximize selectivity for the desired epoxide.

Conclusion

The synthesis of perfluorobutyloxirane from octafluorobutene is best approached via nucleophilic epoxidation, a method necessitated by the electron-deficient nature of the perfluoroalkene double bond. The use of an aqueous sodium hypochlorite solution, facilitated by a co-solvent like acetonitrile, provides a robust and scalable route. The detailed protocol and mechanistic insights provided in this guide, adapted from well-established industrial and academic syntheses of related fluorinated epoxides, offer a strong foundation for researchers to successfully produce and explore this valuable chemical intermediate. Further optimization of reaction conditions for specific octafluorobutene isomers represents a promising area for process development.

References

-

Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxidation of Fluorine-Containing Olefins. Russian Journal of General Chemistry, 2011.

-

Reactions Involving Fluoride Ion. Part 30. Preparation and Reactions of Epoxides Derived from Perfluoroalkyl Substituted Alkenes. Journal of the Chemical Society, Perkin Transactions 1, 1982.

-

Reactions involving fluoride ion. Part 30. Preparation and reactions of epoxides derived from perfluoroalkyl substituted alkenes. Journal of the Chemical Society, Perkin Transactions 1, 1982.

-

Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent. ResearchGate, 2017.

-

The Conversion of Hexafluoropropylene (HFP) to Hexafluoropropylene oxide (HFPO). Fluoryx Labs, 2020.

-

Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent. DSpace, 2017.

-

Method for preparing fluoroalkane compound from fluorinated epoxide. Patsnap, 2021.

-

Preparation method and application of perfluoro-2, 3-epoxy-2-methylpentane. Google Patents, 2023.

-

Process for the production of hexafluoropropylene oxide. Google Patents, 1982.

-

Process for the production of hexafluoropropylene oxide. European Patent Office, 1982.

-

Synthesis of novel perfluoroalkyl-containing polyethers. ResearchGate, 2016.

-

Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. Journal of Organic Chemistry, 2005.

-

Asymmetric nucleophilic epoxidation. Wikipedia.

-

SYNTHESIS OF (PERFLUOROALKYL)OXIRANES. Chemischer Informationsdienst, 1984.

-

Novel epoxidation reaction of perfluoroalkenes with trimethylamine N-oxide and iodosylbenzene. Tetrahedron Letters, 2002.

Sources

- 1. fluoryx.com [fluoryx.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Reactions involving fluoride ion. Part 30. Preparation and reactions of epoxides derived from perfluoroalkyl substituted alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]

- 6. EP0064293A1 - Process for the production of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Perfluorobutyloxirane: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, perfluorinated epoxides represent a class of highly reactive and versatile intermediates. This technical guide provides a comprehensive overview of a key member of this class: 2-(Perfluorobutyl)oxirane . We will delve into its chemical identity, synthesis, unique properties shaped by the perfluorobutyl moiety, and its potential applications as a strategic synthon in the development of novel therapeutics.

Core Identity: Unveiling Perfluorobutyloxirane

The compound commonly referred to as "Perfluorobutyloxirane" is chemically identified as 2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane . The presence of the highly electronegative perfluorobutyl group (C4F9) adjacent to the strained oxirane ring imparts unique electronic and steric characteristics that govern its reactivity and utility.

| Property | Value | Source |

| Chemical Name | 2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane | |

| Synonym(s) | 2-(Perfluorobutyl)oxirane | |

| CAS Number | 89807-87-4 | |

| Molecular Formula | C₆H₃F₉O | |

| Molecular Weight | 262.07 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Chemical Structure:

Caption: Chemical structure of 2-(Perfluorobutyl)oxirane.

Synthesis of 2-(Perfluorobutyl)oxirane: A Strategic Epoxidation

The primary route to 2-(perfluorobutyl)oxirane involves the epoxidation of its corresponding alkene precursor, 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (CAS: 19430-93-4). This transformation is a cornerstone of synthetic organic chemistry, and while various epoxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice due to its commercial availability and high yields in related reactions.[1]

The reaction proceeds via a concerted "butterfly" mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a single, stereospecific step.[1]

Caption: Synthetic workflow for 2-(Perfluorobutyl)oxirane.

Experimental Protocol: Epoxidation of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene

This protocol is a general guideline based on standard m-CPBA epoxidation procedures and should be optimized for specific laboratory conditions.[1][2]

Materials:

-

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq.) in dichloromethane. Add this solution dropwise to the stirred alkene solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Work-up:

-

Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous sodium sulfite solution to reduce excess peroxyacid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(perfluorobutyl)oxirane.

Physicochemical Properties and Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The protons on the oxirane ring would appear as a complex multiplet system in the upfield region of the spectrum. The chemical shifts and coupling constants would be influenced by the adjacent perfluorinated chain.

-

¹³C NMR: The carbons of the oxirane ring would resonate at characteristic chemical shifts, with their signals potentially showing coupling to the adjacent fluorine atoms. The perfluorinated carbons would appear at distinct chemical shifts, also exhibiting C-F couplings.

-

¹⁹F NMR: This technique is crucial for confirming the structure of the perfluorobutyl group. A series of multiplets would be expected, corresponding to the different CF₂ and CF₃ groups in the chain. Chemical shifts are typically referenced to an internal standard like CFCl₃.[3]

-

FTIR: The spectrum would be dominated by strong C-F stretching vibrations, typically in the 1100-1250 cm⁻¹ region.[5] The characteristic bands for the oxirane ring (C-O stretching and ring breathing modes) would also be present, though they might be less intense.

-

Mass Spectrometry: The molecular ion peak may be observed, and the fragmentation pattern would likely involve the loss of fragments from the perfluorobutyl chain and cleavage of the oxirane ring.[6]

Reactivity and Synthetic Utility in Drug Discovery

The true value of 2-(perfluorobutyl)oxirane lies in its reactivity as a synthetic intermediate. The oxirane ring is susceptible to ring-opening reactions with a wide range of nucleophiles. The powerful inductive effect of the perfluorobutyl group is expected to enhance the electrophilicity of the oxirane carbons, potentially facilitating reactions with weaker nucleophiles.

Regioselectivity of Ring-Opening:

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is a critical consideration. In general, under basic or neutral conditions (strong nucleophiles), the attack occurs at the less sterically hindered carbon (an Sₙ2-type mechanism).[7] For 2-(perfluorobutyl)oxirane, this would be the terminal CH₂ group.

Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. The nucleophile then attacks the carbon atom that can better stabilize a partial positive charge. Due to the electron-withdrawing nature of the perfluorobutyl group, it is likely that the attack will still favor the less substituted carbon, even under acidic conditions, though this needs to be experimentally verified.

Caption: Regioselectivity in the ring-opening of 2-(perfluorobutyl)oxirane.

Potential Applications in Medicinal Chemistry:

The introduction of a perfluorobutyl-containing hydroxyethyl moiety into a molecule can have profound effects on its biological properties. Ring-opening of 2-(perfluorobutyl)oxirane with various nucleophiles (e.g., amines, phenols, thiols, carbanions) can be used to synthesize a diverse library of compounds for drug screening. The perfluorobutyl group can:

-

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Increase Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, prolonging the half-life of a drug.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

-

Induce Specific Conformations: The bulky perfluorobutyl group can influence the overall shape of a molecule, potentially leading to higher binding affinity and selectivity for a biological target.

While specific examples of marketed drugs containing the 2-(perfluorobutyl)oxirane-derived scaffold are not yet prominent, the general utility of fluorinated building blocks in drug discovery is well-established.[8] This makes 2-(perfluorobutyl)oxirane a highly attractive starting material for the synthesis of novel pharmaceutical candidates.

Safety and Handling

2-(Perfluorobutyl)oxirane is classified as a flammable liquid and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Perfluorobutyl)oxirane is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its synthesis from a readily available precursor via a standard epoxidation protocol, coupled with the unique electronic and steric properties imparted by the perfluorobutyl group, makes it an attractive starting material for the creation of novel molecular entities. The ability to introduce a perfluorinated chain via a reactive epoxide handle opens up a wide range of synthetic possibilities for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic use of specialized building blocks like 2-(perfluorobutyl)oxirane will undoubtedly play an increasingly important role in the future of drug development.

References

- Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry, 2014.

- 1H, 19F, and 13C Analysis in Under Two Minutes. AZoM, 2019.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 2021.

- 2-(Perfluorobutyl)oxirane | 89807-87-4. Sigma-Aldrich.

- Comparision FTIR spectra between PO o and EPO.

- Application Notes and Protocols: m-CPBA Epoxid

- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023.

- mass spectra - fragmentation p

- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- Fluorine NMR. University of Wisconsin-Madison.

- Mass Spectrometry - Fragmentation P

- A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". YouTube, 2023.

- Application Notes and Protocols: Epoxidation of Trichloroethylene using m-CPBA. Benchchem.

- Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 2013.

- Novel method to synthesize valuable fluorin

- Process for the preparation of oxiranes.

- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.

- FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane.

- Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex.

- Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.

- Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings.

- anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure.

- Oxirane, (bromomethyl)-. NIST WebBook.

- Project 5E – S23. Organic Chemistry I Lab.

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

- Nucleophilic reactions of fluoroolefins. II. Regioselectivity and elimination-addition competition in the reaction of 1-phenylpentafluoropropenes with sodium ethoxide. Sci-Hub.

- Synthesis of new 1-epoxyethyl-2-perfluoroalkoxy-2,3,3-trifluorocyclobutanes. Russian Chemical Bulletin, 2022.

- Fragmentation P

- Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.

- FTIR spectra of the FA monomer and synthesized PFA resin.

- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure.

- Mass Spectrometry: Fragment

- Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. MDPI.

- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing).

Sources

An In-depth Technical Guide to Perfluorobutyloxirane: Synthesis, Properties, and Reactivity

A Note on Data Availability: Direct and extensive experimental data for Perfluorobutyloxirane is not widely available in public literature. Therefore, this guide synthesizes information from closely related and well-studied perfluorinated epoxides to provide a comprehensive and predictive overview for researchers, scientists, and professionals in drug development. The principles and protocols described herein are representative of this important class of fluorinated compounds.

Introduction to Perfluorinated Epoxides

Perfluorinated epoxides are a class of organofluorine compounds characterized by a three-membered oxirane ring where all hydrogen atoms on the carbon backbone have been replaced by fluorine. This substitution imparts unique and powerful properties, including high thermal and chemical stability, distinct electronic characteristics, and the ability to introduce perfluoroalkyl groups into other molecules. These attributes make them highly valuable building blocks in medicinal chemistry, materials science, and polymer chemistry.[1][2][3][4]

The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the epoxide ring, making it susceptible to nucleophilic attack and enabling a range of synthetic transformations that are not readily achievable with their non-fluorinated counterparts.[1][5] This guide will delve into the synthesis, properties, and characteristic reactions of perfluorinated epoxides, using Perfluorobutyloxirane as a focal example.

Synthesis of Perfluorinated Epoxides

The synthesis of perfluorinated epoxides typically involves the oxidation of the corresponding perfluoroalkenes. Several methods have been developed, with the choice of reagent and conditions depending on the specific alkene.[1][6]

Epoxidation with Hypohalites

A common and effective method for the epoxidation of internal perfluoroolefins is the use of sodium hypochlorite (NaOCl) in an appropriate solvent system, such as acetonitrile/water.[6] This method is often preferred for its good yields and retention of stereochemistry.[1]

Experimental Protocol: Synthesis of Perfluorobutyloxirane from Perfluorobut-2-ene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, a solution of trans-perfluorobut-2-ene in acetonitrile is prepared. The flask is cooled to 0-5°C in an ice bath.

-

Reagent Addition: An aqueous solution of sodium hypochlorite (commercial bleach can be used, with its concentration determined beforehand) is added dropwise to the stirred solution of the perfluoroalkene. The temperature should be maintained below 10°C throughout the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the signals corresponding to the vinylic fluorine atoms of the starting material and the appearance of new signals for the epoxide ring are indicative of the reaction's progress.

-

Workup: Upon completion, the reaction mixture is poured into a separatory funnel containing cold water. The lower organic layer (containing the product) is separated.

-

Purification: The crude product is washed with a dilute solution of sodium bisulfite to remove any residual hypochlorite, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by careful distillation to yield the perfluorobutyloxirane.

Diagram: General Synthesis of Perfluorobutyloxirane

Caption: Epoxidation of perfluorobut-2-ene to form perfluorobutyloxirane.

Physical and Chemical Properties

The physical and chemical properties of perfluorinated compounds are significantly different from their hydrocarbon analogs. The high electronegativity of fluorine and the strength of the C-F bond contribute to their unique characteristics.

Physical Properties

While specific data for Perfluorobutyloxirane is scarce, the following table provides expected properties based on trends observed for similar perfluoroalkyls.[7]

| Property | Expected Value/Characteristic |

| Molecular Formula | C₄F₈O |

| Molecular Weight | 216.03 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 25-40°C |

| Density | Expected to be > 1.5 g/cm³ |

| Solubility | Immiscible with water; soluble in fluorinated solvents. |

Chemical Properties and Reactivity

The reactivity of perfluorinated epoxides is dominated by the electron-deficient nature of the carbon atoms in the oxirane ring, making them highly susceptible to nucleophilic attack.[1][2]

-

Nucleophilic Ring-Opening: This is the most characteristic reaction of perfluorinated epoxides. Nucleophiles, such as fluoride ions, alkoxides, and amines, readily attack one of the ring carbons, leading to ring-opening. The initial attack is often followed by rearrangement and loss of a fluoride ion to form a ketone or an acid fluoride.[1][6] Unsymmetrically substituted epoxides typically undergo attack at the more substituted carbon.[1]

-

Thermal Stability: Perfluorinated epoxides generally exhibit high thermal stability compared to their non-fluorinated counterparts. For example, hexafluoropropylene oxide (HFPO) is thermally stable up to 150°C.[2]

-

Electrophilic Reactions: Reactions with electrophiles are much less common and typically require harsh conditions.[1]

Diagram: Nucleophilic Ring-Opening of Perfluorobutyloxirane

Caption: A typical workflow for a reaction involving perfluorobutyloxirane.

Conclusion and Future Outlook

Perfluorobutyloxirane, as a representative of the perfluorinated epoxide class, holds significant potential as a versatile building block in synthetic chemistry. Its unique reactivity, driven by the strong electron-withdrawing nature of the perfluoroalkyl groups, enables the construction of complex fluorinated molecules. While the direct exploration of Perfluorobutyloxirane is still an emerging area, the well-established chemistry of its analogs provides a solid foundation for future research. Further investigation into the synthesis, properties, and applications of this and other novel perfluorinated epoxides will undoubtedly lead to new discoveries in medicine, materials science, and beyond.

References

- Reactions Involving Fluoride Ion. Part 30.' Preparation and Reactions of Epoxides Derived from Perfluoroalkyl Substituted Allken. Journal of the Chemical Society, Perkin Transactions 1.

- Eleuterio, H. S. Polymerization of Perfluoro Epoxides. Journal of Macromolecular Science: Part A - Chemistry.

- Kharitonov, A. S., & Cherstkov, V. F. (2007). Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxidation of Fluorine-Containing Olefins. Russian Journal of Organic Chemistry.

- Gant, T. G. (2014). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

- Okamoto, J., et al. (2016). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2024).

- National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. Toxicological Profile for Perfluoroalkyls.

- Greenpeace Research Laboratories. (2005).

- Airgas. (2017).

- Daikin Chemicals. (2021).

- University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. FAA USA Safety and Health Programs.

- Li, Y., et al. (2018).

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube.

- Pinnau, I., et al. (2020).

- Jack Westin. NMR Spectroscopy - Molecular Structure And Absorption Spectra.

- Pinnau, I., et al. (2020).

- Ghannay, S., et al. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. ACS Medicinal Chemistry Letters.

- Ghannay, S., et al. (2011). Fluorinated amino-derivatives of the sesquiterpene lactone, parthenolide, as (19)f NMR probes in deuterium-free environments. PubMed.

- Kuda-Wedagedara, T. M., et al. (2020). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.

- Procter, D. J., et al. (2022). Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. Angewandte Chemie.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.

Sources

- 1. Reactions involving fluoride ion. Part 30. Preparation and reactions of epoxides derived from perfluoroalkyl substituted alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sibran.ru [sibran.ru]

- 7. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Perfluorobutyloxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic signature of Perfluorobutyloxirane (also known as 1,2-epoxy-1,1,2,3,3,4,4,4-octafluorobutane). In the absence of readily available, published experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for fluorinated compounds. The insights provided herein are intended to aid researchers in the identification, characterization, and quality control of this and similar fluoroalkyl epoxides.

Molecular Structure and Its Spectroscopic Implications

Perfluorobutyloxirane is a three-membered heterocyclic ether (an oxirane or epoxide) where one carbon atom of the ring is part of a perfluorobutyl chain. This unique structure, combining a strained epoxide ring with a highly electronegative perfluoroalkyl group, dictates its chemical reactivity and presents a distinct spectroscopic fingerprint. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron density around the neighboring protons and carbons, leading to characteristic shifts in NMR spectra. Similarly, the C-F bonds give rise to strong, characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of Perfluorobutyloxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural details of Perfluorobutyloxirane. Due to the presence of fluorine, ¹⁹F NMR will be the most informative technique, complemented by ¹H and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of fluorinated compounds is crucial for accurate structural elucidation.

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be the most revealing, with distinct signals for the CF₂, CF₂, and CF₃ groups. The chemical shifts are influenced by the proximity to the epoxide ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₂- (adjacent to epoxide) | -110 to -120 | Triplet | J(F-F) ≈ 5-15 |

| -CF₂- | -120 to -130 | Multiplet | |

| -CF₃ | -80 to -90 | Triplet | J(F-F) ≈ 5-15 |

Causality behind Predictions: The chemical shifts of fluorine nuclei are highly sensitive to their electronic environment. The perfluoroalkyl chain will exhibit characteristic chemical shifts, with the CF₃ group typically appearing upfield compared to the CF₂ groups. The CF₂ group closest to the electron-rich epoxide ring is expected to be deshielded and thus shifted downfield relative to the other CF₂ group. The multiplicity arises from through-bond coupling to adjacent fluorine nuclei.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be simpler, showing a signal for the single proton on the epoxide ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH- (epoxide) | 3.0 - 4.0 | Multiplet | J(H-F) ≈ 2-10 |

Causality behind Predictions: The proton on the epoxide ring is expected to resonate in the typical range for epoxides. However, coupling to the geminal and vicinal fluorine atoms will result in a complex multiplet. The magnitude of the H-F coupling constant decreases with the number of bonds separating the nuclei.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each of the carbon atoms in the molecule. The signals for the carbons bonded to fluorine will be split into multiplets due to C-F coupling.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₂- (adjacent to epoxide) | 110 - 120 | Triplet | ¹J(C-F) ≈ 250-300 |

| -CF₂- | 110 - 120 | Triplet | ¹J(C-F) ≈ 250-300 |

| -CF₃ | 115 - 125 | Quartet | ¹J(C-F) ≈ 270-320 |

| -CF- (epoxide) | 50 - 60 | Doublet of Triplets | ¹J(C-F) ≈ 20-40, ²J(C-F) ≈ 5-15 |

| -CH- (epoxide) | 45 - 55 | Doublet | ²J(C-F) ≈ 20-30 |

Causality behind Predictions: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹J(C-F)). The chemical shifts of the perfluorinated carbons are in the typical range for such groups. The carbons of the epoxide ring will be influenced by both the oxygen atom and the perfluoroalkyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in Perfluorobutyloxirane, namely the C-F bonds and the epoxide ring.

Experimental Protocol: FTIR Spectroscopy

Caption: Workflow for FTIR spectroscopic analysis.

Predicted IR Absorption Bands

The IR spectrum of Perfluorobutyloxirane is expected to be dominated by strong absorptions from the C-F stretching vibrations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-F Stretch | 1100 - 1300 | Strong, multiple bands |

| Epoxide Ring Breathing (symmetric) | 1250 - 1270 | Medium |

| Epoxide Ring Deformation (asymmetric) | 890 - 950 | Strong |

| C-H Stretch | 2950 - 3050 | Medium |

Causality behind Predictions: The C-F bonds are highly polar, resulting in strong absorptions in the IR spectrum. The region between 1100 and 1300 cm⁻¹ is characteristic for perfluoroalkyl groups. The strained three-membered ring of the epoxide gives rise to characteristic ring breathing and deformation modes. The asymmetric ring deformation is typically a strong and sharp band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

Predicted Fragmentation Pattern

The mass spectrum of Perfluorobutyloxirane is expected to show a molecular ion peak (if a soft ionization technique is used) and several characteristic fragment ions resulting from the cleavage of the perfluoroalkyl chain and the epoxide ring.

| m/z | Predicted Fragment Ion | Comments |

| 248 | [C₄F₈O]⁺ | Molecular Ion (M⁺) |

| 229 | [C₄F₇O]⁺ | Loss of a fluorine atom |

| 179 | [C₃F₇]⁺ | Loss of the epoxide ring with a hydrogen |

| 131 | [C₃F₅]⁺ | A common fragment in perfluorinated compounds |

| 119 | [C₂F₅]⁺ | Cleavage of the perfluoroalkyl chain |

| 69 | [CF₃]⁺ | A very common and often abundant fragment in compounds containing a CF₃ group |

Causality behind Predictions: Perfluorinated compounds have characteristic fragmentation patterns. The C-C bonds within the perfluoroalkyl chain are relatively weak and prone to cleavage. The loss of stable neutral molecules and radicals such as CF₃ is a common fragmentation pathway. The [CF₃]⁺ ion (m/z 69) is a particularly stable carbocation and is often the base peak in the mass spectra of compounds containing a trifluoromethyl group.

Caption: Predicted major fragmentation pathways for Perfluorobutyloxirane.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Perfluorobutyloxirane. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this fluorinated epoxide. The provided protocols and interpretations are grounded in the fundamental principles of spectroscopy and the known behavior of similar fluorinated molecules. Experimental verification of these predictions will be invaluable in confirming the structure and purity of Perfluorobutyloxirane in various research and development applications.

References

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons.

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorin

- FTIR spectrum of original samples and samples fluorinated for 15 min, 30 min, and 60 min.

- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchG

- Chemical structures of the fluorinated epoxides used.

- Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH. (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).

- 19F NMR Reference Standards. (n.d.).

- Combinatorial Approach to Characterizing Epoxy Curing - National Institute of Standards and Technology. (2003, October 31).

- Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online.

- 19Flourine NMR. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and W

- 13C NMR Chemical Shift - Oregon St

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- PERFLUORO-TERT-BUTANOL(2378-02-1) 13C NMR spectrum - ChemicalBook. (n.d.).

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031558)

- 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1 H NMR - ChemicalBook. (n.d.).

- 1H,1H,2H-Perfluoro-1-decene(21652-58-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1H,1H,2H,2H-Perfluorohexan-1-ol (2043-47-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Perfluorobutyloxirane

Introduction: The Significance of Perfluorobutyloxirane in Advanced Material and Pharmaceutical Synthesis

Perfluorobutyloxirane, a fluorinated epoxide, represents a critical building block in the synthesis of advanced materials and pharmaceuticals. Its highly fluorinated backbone imparts unique properties such as chemical inertness, thermal stability, and low surface energy to the resulting polymers and molecules. However, the very stability endowed by the carbon-fluorine bonds presents challenges during synthesis, purification, and end-of-life management, where thermal decomposition becomes a critical consideration. Understanding the thermal stability and decomposition pathways of perfluorobutyloxirane is paramount for researchers and drug development professionals to ensure process safety, predict product purity, and minimize the formation of potentially hazardous byproducts.

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of perfluorobutyloxirane. While direct experimental data for this specific molecule is limited, this guide synthesizes insights from extensive research on analogous perfluorinated compounds, including perfluoroalkyl ether carboxylic acids (PFECAs) and other per- and polyfluoroalkyl substances (PFAS), to project a well-grounded understanding of its thermal behavior.[1][2][3] By examining the fundamental principles of C-F and C-C bond cleavage in fluorinated systems and leveraging computational modeling data, we can construct a predictive framework for the decomposition of perfluorobutyloxirane.

I. Predicted Thermal Stability of Perfluorobutyloxirane: An Extrapolative Analysis

The thermal stability of perfluorinated compounds is dictated by the exceptional strength of the carbon-fluorine bond. However, the presence of other functional groups and structural features can introduce thermodynamic vulnerabilities. In perfluorobutyloxirane, the strained three-membered oxirane ring and the presence of carbon-carbon bonds create potential initiation sites for thermal decomposition at temperatures lower than those required to rupture C-F bonds.

Based on studies of similar perfluorinated ethers and epoxides, the decomposition of perfluorobutyloxirane is anticipated to initiate at temperatures where the C-C bonds, particularly those within or adjacent to the strained epoxide ring, begin to cleave. Research on perfluoroalkyl ether carboxylic acids has shown that the presence of an ether linkage can weaken the molecule compared to their perfluoroalkyl counterparts.[2][3][4] Therefore, it is reasonable to predict that the oxirane ring in perfluorobutyloxirane will be a primary site of thermal instability.

Computational studies on related PFAS compounds, such as hexafluoropropylene oxide dimer acid (HFPO-DA), have revealed that C-O ether bond cleavage is a key step in their thermal degradation.[1][5] This suggests that the C-O bonds within the oxirane ring of perfluorobutyloxirane are also likely to be susceptible to thermal scission. The decomposition of perfluorinated compounds often proceeds through radical chain mechanisms initiated by the homolytic cleavage of the weakest bonds.

II. Predicted Decomposition Pathways and Products of Perfluorobutyloxirane

The thermal decomposition of perfluorobutyloxirane is likely to proceed through a complex series of reactions involving initial ring-opening followed by fragmentation of the perfluoroalkyl chain. The following pathways are proposed based on the known behavior of analogous fluorinated compounds.

A. Initial Ring-Opening and Isomerization

The primary decomposition event is predicted to be the homolytic cleavage of a C-C bond within the oxirane ring, leading to a diradical intermediate. This highly reactive species can then undergo several transformations, including isomerization to form a perfluoroacyl fluoride or a perfluoroketone.

Caption: Predicted initial decomposition pathways of perfluorobutyloxirane.

B. Fragmentation of the Perfluoroalkyl Chain

Following the initial ring-opening and isomerization, the resulting larger perfluorinated molecules are expected to undergo further fragmentation. Computational studies on perfluoroalkyl carboxylic acids indicate that C-C bond scission in the perfluorinated backbone is a significant decomposition mechanism.[1][5] The weakest C-C bonds are typically those adjacent to functional groups or other points of instability.

The fragmentation of the perfluorobutyl chain will likely lead to the formation of smaller, volatile perfluoroalkenes, such as hexafluoropropene and tetrafluoroethylene, as well as perfluoroalkyl radicals. These radicals can then participate in a cascade of secondary reactions.

Caption: Predicted fragmentation cascade of a primary decomposition product.

C. Formation of Stable End Products

The ultimate decomposition products will depend on the specific conditions, including temperature, pressure, and the presence of other reactive species. However, based on studies of other perfluorinated compounds, the final products are likely to include a mixture of:

-

Perfluoroalkenes: Tetrafluoroethylene (TFE), hexafluoropropene (HFP), and other smaller fluoroalkenes.

-

Carbonyl Fluoride (COF2): A common product from the decomposition of oxygen-containing fluoropolymers.

-

Trifluoroacetic Acid (TFA): Formed from the hydrolysis of trifluoroacetyl fluoride in the presence of moisture.

-

Hydrogen Fluoride (HF): Can be formed through reactions with hydrogen sources or moisture.

-

Shorter-chain perfluorocarbons: Such as hexafluoroethane and tetrafluoromethane, formed from radical recombination reactions.

III. Experimental Methodologies for Studying Perfluorobutyloxirane Decomposition

To validate the predicted thermal behavior of perfluorobutyloxirane, a systematic experimental approach is required. The following methodologies are recommended based on established techniques for studying the thermal decomposition of fluorinated compounds.[6][7][8]

A. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information about the mass loss of a sample as a function of temperature, allowing for the determination of the onset of decomposition and the overall thermal stability. The evolved gases are simultaneously analyzed by a mass spectrometer to identify the decomposition products in real-time.

Experimental Protocol:

-

A small, precise amount of perfluorobutyloxirane is placed in the TGA crucible.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass loss and the ion currents for specific m/z values corresponding to expected decomposition products are continuously recorded.

-

The resulting data is analyzed to determine the decomposition temperature range and identify the evolved gaseous products.

B. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the complex mixture of volatile and semi-volatile products generated during pyrolysis.[7][8][9][10]

Experimental Protocol:

-

A microgram-scale sample of perfluorobutyloxirane is introduced into the pyrolysis unit.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C, 700 °C, 900 °C) for a short period.

-

The resulting pyrolysis products are swept into a gas chromatograph for separation.

-

The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

Caption: Experimental workflow for Py-GC-MS analysis.

IV. Predicted Quantitative Data Summary

While exact quantitative data for perfluorobutyloxirane requires experimental validation, the following table provides estimated values based on the thermal behavior of structurally similar perfluorinated compounds.

| Parameter | Predicted Value/Range | Rationale/Supporting Evidence |

| Onset of Decomposition (TGA) | 300 - 400 °C | The presence of the strained oxirane ring is expected to lower the decomposition temperature compared to fully saturated perfluoroalkanes. Perfluorinated ethers show decomposition in this range.[2][3] |

| Major Decomposition Products (Py-GC-MS) | C2F4, C3F6, COF2, CF3COF | These are common fragmentation products observed in the pyrolysis of other fluorinated ethers and polymers.[1][5][11] |

| Minor Decomposition Products (Py-GC-MS) | C2F6, CF4, HF | Formed from secondary radical reactions and interactions with trace moisture.[11] |

V. Conclusion and Future Outlook

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of perfluorobutyloxirane. By drawing upon the extensive body of research on analogous perfluorinated compounds, we have proposed the likely decomposition pathways and products, and outlined robust experimental methodologies for their validation. The central hypothesis is that the oxirane ring serves as the primary initiation site for thermal degradation, leading to a cascade of fragmentation reactions that produce a variety of smaller perfluoroalkenes and oxygenated species.

For researchers, scientists, and drug development professionals working with perfluorobutyloxirane, this guide offers a foundational understanding to inform process design, safety protocols, and analytical method development. The proposed experimental workflows provide a clear roadmap for obtaining the empirical data needed to refine our understanding of this important fluorinated building block. Future computational studies employing density functional theory (DFT) and ab initio molecular dynamics could provide more precise predictions of reaction kinetics and thermodynamics, further enhancing our ability to control and predict the thermal behavior of perfluorobutyloxirane.[12][13][14]

VI. References

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

Mechanistic insight into thermal decomposition of PFOA using computational nanoreactors. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology. [Link]

-

Insight into thermal PFAS decomposition using in situ high-temperature DRIFTS for computational model validation. [Link]

-

Pyrolysis of Fluorocarbon Polymers. [Link]

-

Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. [Link]

-

Photocatalytic oxidative decomposition of fluoroalkenes by titanium dioxide. [Link]

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes | Environmental Science & Technology. [Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon - PFAS Central. [Link]

-

Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. [Link]

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]

-

Polytetrafluoroethylene - Wikipedia. [Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon | Request PDF. [Link]

-

High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids. [Link]

-

THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. [Link]

-

Pyrolysis of Polytetrafluoroethylene | Journal of the American Chemical Society. [Link]

-

Chemical structures of the fluorinated epoxides used. [Link]

-

Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]

-

Thermal degradation of fluoropolymers. [Link]

-

Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]

-

Decomposition Pathways of Polytetrafluoroethylene by Co-grinding with Strontium/Calcium Oxides | Request PDF. [Link]

-

Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry. [Link]

-

Computational Investigations into the Decomposition Pathways and Mechanisms of Hydrochlorofluorocarbons and Hydrofluorocarbons. [Link]

-

Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga. [Link]

-

Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]

-

FTIR and GCMS analysis of epoxy resin decomposition products feeding. [Link]

-

Structure–activity correlation in aerobic cyclohexene oxidation and peroxide decomposition over CoxFe3−xO4 spinel oxides. [Link]

-

Decomposition of fluorine containing compounds.

Sources

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pfascentral.org [pfascentral.org]

- 4. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. turi.org [turi.org]

- 12. Mechanistic insight into thermal decomposition of PFOA using computational nanoreactors - American Chemical Society [acs.digitellinc.com]

- 13. Insight into thermal PFAS decomposition using in situ high-temperature DRIFTS for computational model validation - American Chemical Society [acs.digitellinc.com]

- 14. researchgate.net [researchgate.net]

The Solubility of Perfluorobutyloxirane in Organic Solvents

An In-depth Technical Guide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced materials and specialty chemicals, fluorinated compounds represent a class of molecules with exceptional properties. Their unique characteristics, stemming from the high electronegativity and low polarizability of the carbon-fluorine bond, include remarkable thermal stability, chemical inertness, and low surface energy.[1][2] Perfluorobutyloxirane, an epoxide monomer bearing a perfluorobutyl group, is a key building block for creating high-performance fluoropolymers and functionalized surfaces.[3][4] The successful application of this monomer in polymerization, surface modification, and as a reactant in organic synthesis is fundamentally dependent on a thorough understanding of its solubility in organic solvents.

This technical guide provides a comprehensive framework for understanding and determining the solubility of Perfluorobutyloxirane. We will explore the theoretical underpinnings of its solubility, present a predictive profile across various solvent classes, detail a robust experimental protocol for its quantitative measurement, and discuss the practical implications for research and development.

PART 1: The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. For a highly fluorinated, non-polar molecule like Perfluorobutyloxirane, this means its interactions with potential solvents are governed by subtle intermolecular forces rather than strong polar or hydrogen-bonding interactions.

Hansen Solubility Parameters (HSP)

A more sophisticated and quantitative approach than simple polarity rules is the use of Hansen Solubility Parameters (HSP).[5] This model deconstructs the total cohesive energy of a substance into three distinct parameters, allowing for a more nuanced prediction of miscibility.[6][7]

-

δD (Dispersion): Represents the energy from van der Waals forces. As non-polar interactions, these are the primary forces at play for fluorinated compounds.[8]

-

δP (Polar): Accounts for the energy from dipolar intermolecular forces.[8] While the C-F bond is highly polar, the symmetrical arrangement of fluorine atoms in the perfluoroalkyl chain results in a very low overall molecular dipole moment.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.[6] Perfluorobutyloxirane, lacking hydrogen bond donors and possessing only very weak acceptor capability at the ether oxygen, has a negligible δH value.

Two substances are likely to be miscible if the "distance" between their respective HSP coordinates in 3D Hansen space is small.[6] Therefore, solvents with high δD values and low δP and δH values are predicted to be the most effective for dissolving Perfluorobutyloxirane.

PART 2: Predicted Solubility Profile of Perfluorobutyloxirane

Based on the principles of HSP and the known behavior of fluorinated compounds, we can construct a predictive solubility table. This serves as a crucial starting point for solvent screening in any experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Causality and Rationale |

| Fluorinated | Perfluorohexane, Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) | High | These solvents are "like" the solute, sharing the property of fluorination. They exhibit strong fluorophilic interactions and have similar low cohesive energy densities, making them excellent solvents for perfluorinated compounds.[9][10] |

| Chlorinated | Chloroform, Dichloromethane | Moderate to High | These solvents have relatively high dispersion parameters (δD) and sufficient density to interact favorably with the dense fluorinated chain. Perfluorohexane, for example, is soluble in chloroform.[11] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The ether oxygen provides a site for weak dipole-dipole interactions, but the overall hydrocarbon nature of these solvents limits their miscibility with a highly fluorinated compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | The polarity of the carbonyl group is significant, leading to a mismatch in Hansen parameters (specifically δP) with the non-polar solute. |

| Aromatics | Toluene, Benzene | Low | While non-polar, the π-electron system of aromatic rings does not interact favorably with the highly electronegative and electron-withdrawing perfluoroalkyl chain. |

| Alkanes | Hexane, Heptane | Very Low | This is a classic example of fluorophobicity. The weak van der Waals forces of alkanes are insufficient to overcome the cohesive forces of the fluorinated solute, leading to phase separation. |

| Alcohols | Methanol, Ethanol | Very Low | The strong hydrogen-bonding network (high δH) of alcohols is energetically disrupted by the introduction of the non-hydrogen-bonding fluorinated molecule, resulting in extremely poor solubility.[8] |

| Polar Aprotic | DMSO, DMF | Very Low | These solvents have very high polarity (high δP), making them fundamentally incompatible with the non-polar, fluorophilic nature of Perfluorobutyloxirane. |

PART 3: Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, a rigorous experimental methodology is required. The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12][13]

Workflow for Solubility Measurement

Caption: Standard workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is measured.

-

Material Preparation:

-

Ensure the Perfluorobutyloxirane is of high purity, as impurities can affect solubility.

-

Use high-purity (e.g., HPLC grade) solvents to avoid confounding results.[13]

-

Prepare a series of sealed, temperature-resistant vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps).

-

-

Sample Preparation & Equilibration:

-

To a vial containing a known volume of solvent (e.g., 10.0 mL), add an excess amount of Perfluorobutyloxirane. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.[13]

-

Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. To validate the equilibrium time, samples can be taken at various time points (e.g., 24, 36, 48 hours) until the measured concentration remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 12-24 hours to allow the excess solid to sediment completely.

-

Alternatively, for faster separation, the suspension can be centrifuged in a temperature-controlled centrifuge. It is critical that the separation step is performed at the same temperature as the equilibration to prevent any change in solubility.

-

-

Quantification of Solute:

-

Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.

-

Dilute the aliquot with a suitable solvent (one in which the solute is highly soluble) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated, quantitative method. Suitable techniques include:

-

¹⁹F NMR Spectroscopy: Highly specific for fluorinated compounds. Quantification is performed by integrating the signal of the analyte against a known concentration of a fluorinated internal standard.

-

Gas Chromatography (GC): With an appropriate detector (e.g., FID or MS), GC is an excellent method for volatile compounds. A multi-point calibration curve must be generated.

-

Gravimetric Analysis: A known volume of the supernatant is transferred to a pre-weighed dish, the solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the dish is re-weighed. This method is simple but less suitable for volatile solutes.[14]

-

-

-

Calculation and Reporting:

-

Using the concentration determined from the calibration curve and accounting for the dilution factor, calculate the solubility.

-

Report the final solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L), and specify the temperature at which the measurement was made.

-

PART 4: Practical Implications in Research and Development

Understanding the solubility of Perfluorobutyloxirane is not merely an academic exercise; it directly impacts its practical application and the success of research endeavors.

Logical Flow: From Solubility to Application

Caption: The critical path from fundamental solubility data to successful application.

-

Polymer Synthesis: Ring-opening copolymerization (ROCOP) of epoxides is a powerful synthetic tool.[15] The choice of solvent is critical; it must solubilize the monomer, catalyst, and the growing polymer chain to prevent premature precipitation and ensure control over molecular weight and dispersity. The poor solubility in common solvents may necessitate the use of fluorinated media.

-

Surface Modification: When used to create functional surfaces, the solvent must effectively wet the substrate and deliver the epoxide to the interface for reaction. Poor solubility can lead to non-uniform coatings and incomplete reactions.[16]

-

Formulation Science: In applications such as advanced coatings, lubricants, or dielectrics, Perfluorobutyloxirane might be used as a reactive additive.[1] Its solubility in the formulation base is paramount for creating stable, homogenous mixtures that do not undergo phase separation over time.

-

Drug Development: While not a drug itself, fluorinated polymers derived from such monomers are explored for creating specialized medical devices and drug delivery vehicles due to their biocompatibility and inertness.[1][2] Solvent selection is the first step in the processing and fabrication of these materials.

By leveraging the predictive framework and experimental protocols outlined in this guide, researchers can de-risk their projects, accelerate development timelines, and unlock the full potential of Perfluorobutyloxirane in creating next-generation materials.

References

-

Measurement of Hansen solubility parameters for organophilic fluoromica and evaluation of potential solvents for exfoliation. ResearchGate. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying. ResearchGate. [Link]

-

Fluorinated epoxides as surface modifying agents of UV‐curable systems. ResearchGate. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Introduction to the Hansen Solubility Parameters. YouTube. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Hansen Solubility Parameters (HSP). Prof Steven Abbott, practicaladhesion.com. [Link]

-

The experimental determination of solubilities. Semantic Scholar. [Link]

-

Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. Refubium - Freie Universität Berlin. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. arkat-usa.org. [Link]

-

Perfluorobutane | C4F10. PubChem, NIH. [Link]

-

Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. PubMed Central, NIH. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

What Are The Uses Of Fluoropolymers? - Chemistry For Everyone. YouTube. [Link]

- Solubility of perfluorinated polyethers in fluorinated solvents.

-

Epoxy. Wikipedia. [Link]

-

Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. [Link]

-

Perfluorobutyrate | C4F7O2-. PubChem, NIH. [Link]

-

Perfluorobutylpentane | C9H11F9. PubChem, NIH. [Link]

-

Perfluorodioxolane Polymers for Gas Separation Membrane Applications. PubMed Central, NIH. [Link]

-

Perfluorohexyloctane | C14H17F13. PubChem, NIH. [Link]

-

Perfluorohexane | C6F14. PubChem, NIH. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. api.pageplace.de [api.pageplace.de]